molecular formula C20H12N4O2 B606853 5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid CAS No. 1009821-06-0

5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid

Cat. No.: B606853
CAS No.: 1009821-06-0
M. Wt: 340.3 g/mol
InChI Key: HJGFPNFAFSFDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CX5011 is a highly selective and potent inhibitor of protein kinase CK2. Protein kinase CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and apoptosis. Overexpression of CK2 has been linked to multiple cancer types, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CX5011 involves the preparation of a pyrimido[4,5-c]quinoline-8-carboxylic acid derivative. The key steps include the formation of the pyrimidoquinoline core and subsequent functionalization to introduce the carboxylic acid group and other substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of CX5011 follows similar synthetic routes but is scaled up to meet commercial demands. The process involves large-scale reactors, precise control of reaction parameters, and purification techniques to ensure the compound’s consistency and quality .

Types of Reactions:

    Oxidation: CX5011 can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

CX5011 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Uniqueness of CX5011: CX5011 is unique due to its dual efficacy as a CK2 inhibitor and methuosis inducer. It is four times more potent than its parental compound, CX4945, in inducing methuosis. This dual mechanism of action makes CX5011 a promising candidate for cancer therapy .

Properties

IUPAC Name

5-(3-ethynylanilino)pyrimido[4,5-c]quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O2/c1-2-12-4-3-5-14(8-12)23-19-18-16(10-21-11-22-18)15-7-6-13(20(25)26)9-17(15)24-19/h1,3-11H,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGFPNFAFSFDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=CN=CN=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143603
Record name CX-5011 free acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009821-06-0
Record name CX-5011 free acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009821060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CX-5011 free acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CX-5011 FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY6276ICQJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.